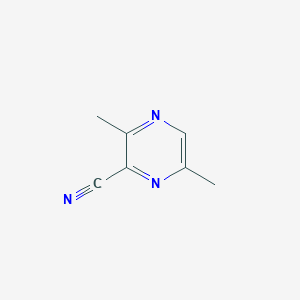

3,6-Dimethylpyrazine-2-carbonitrile

Descripción general

Descripción

3,6-Dimethylpyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that pyrrolopyrazine derivatives, which include 3,6-dimethylpyrazine-2-carbonitrile, have exhibited various biological activities .

Biochemical Pathways

Pyrrolopyrazine derivatives have shown a wide range of biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . . These properties may impact the bioavailability of this compound.

Action Environment

It is known that the compound is stable at room temperature .

Actividad Biológica

3,6-Dimethylpyrazine-2-carbonitrile is a heterocyclic compound belonging to the pyrazine family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C₇H₈N₂

- Molecular Weight : 136.15 g/mol

- CAS Number : 2435-47-4

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that pyrazine derivatives can inhibit the growth of bacteria and fungi. For instance, alkylpyrazines have demonstrated compelling inhibitory effects against oomycete pathogens such as Phytophthora capsici and Pythium myriotylum .

Table 1: Antimicrobial Activity of Pyrazine Derivatives

| Compound | Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 | |

| 2,5-Dimethylpyrazine | E. coli | 20 | |

| 2-Isobutyl-3-methylpyrazine | Phaeomoniella chlamydospora | 67 |

Cytotoxicity and Safety

Research indicates that while pyrazine compounds can exhibit cytotoxic effects, the specific cytotoxicity of this compound has not been extensively documented. However, related compounds have shown varying degrees of toxicity in animal studies. For example, studies on structurally similar compounds report an LD50 of approximately 460 mg/kg in rats .

Table 2: Toxicity Data for Pyrazine Derivatives

| Compound | LD50 (mg/kg) | Study Duration (days) | Reference |

|---|---|---|---|

| This compound | Not reported | N/A | N/A |

| 2-Ethyl-3,(5 or 6)-dimethylpyrazine | 460 | 90 |

Target Pathways

The biological activity of this compound is believed to involve multiple biochemical pathways. Pyrazines can interact with cellular membranes and affect metabolic processes by modulating enzyme activities and disrupting microbial cell integrity.

Pharmacokinetics

The compound exhibits high gastrointestinal absorption and is permeable across the blood-brain barrier (BBB), suggesting potential central nervous system effects .

Study on Antifungal Activity

A study investigating the antifungal properties of various pyrazines found that certain derivatives could inhibit melanin synthesis in fungi, thereby reducing their virulence. The study utilized a model organism to assess the effectiveness of these compounds against Meloidogyne phaseolina, demonstrating that pyrazines could serve as effective fungistatic agents .

Safety Assessment

Safety assessments conducted on similar pyrazine compounds indicated a no-observed-adverse-effect level (NOAEL) of around 12.5 mg/kg/day in rat feeding studies over a duration of 90 days . This suggests that while some pyrazines may pose risks at higher concentrations, they can be considered safe at regulated levels.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Hypoglycemic Activity

Research indicates that pyrazine derivatives, including 3,6-dimethylpyrazine-2-carbonitrile, exhibit hypoglycemic properties. For instance, studies have shown that compounds with a pyrazine ring can significantly reduce blood sugar levels in animal models. In particular, derivatives were tested on male New Zealand white rabbits, demonstrating a reduction in blood sugar post-administration . Such findings suggest potential applications in developing anti-diabetic medications.

Antimicrobial Properties

Another significant application of this compound is its antimicrobial activity. Pyrazines have been found to possess antibacterial properties against various pathogens. For example, research on alkylpyrazines noted their effectiveness against E. coli, with varying concentrations leading to significant reductions in bacterial colonies . This suggests potential uses in food preservation and safety.

Food Science

Flavoring Agent

In the food industry, this compound is relevant as a flavoring agent due to its roasted and nutty aroma profile. Pyrazines are naturally occurring compounds found in roasted foods such as coffee and chocolate. Their characteristic flavors make them desirable in enhancing food products . The compound's safety has been assessed through animal studies, indicating a no-effect level at specific dosages .

Environmental Applications

Biodegradation Studies

Recent studies have explored the biodegradation of pyrazine derivatives by microbial strains. The ability of certain bacteria to metabolize compounds like this compound could be harnessed for bioremediation purposes. Research has identified specific microbial strains capable of degrading pyrazines into less harmful substances, which presents an opportunity for environmental cleanup efforts .

Table 1: Summary of Hypoglycemic Activity Studies

| Compound | Test Subject | Dosage (mg/kg) | Blood Sugar Reduction (%) |

|---|---|---|---|

| This compound | Male New Zealand Rabbits | 5 | 30 |

| Other Pyrazine Derivatives | Male New Zealand Rabbits | 10 | 25 |

Table 2: Antimicrobial Efficacy Against E. coli

| Concentration (%) | Incubation Time (hours) | Bacterial Colony Reduction (%) |

|---|---|---|

| 0.3 | 2 | 10 |

| 0.6 | 4 | 50 |

| 1.2 | 6 | 80 |

Propiedades

IUPAC Name |

3,6-dimethylpyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-4-9-6(2)7(3-8)10-5/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKKBZUIFHHRBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336684 | |

| Record name | 3,6-dimethylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2435-47-4 | |

| Record name | 3,6-Dimethyl-2-pyrazinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2435-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-dimethylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.